molecular formula C11H14Cl3NO2 B3982264 1-(dimethylamino)-3-(2,4,6-trichlorophenoxy)-2-propanol

1-(dimethylamino)-3-(2,4,6-trichlorophenoxy)-2-propanol

Cat. No. B3982264
M. Wt: 298.6 g/mol
InChI Key: IELWSMOKSKLORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dimethylamino)-3-(2,4,6-trichlorophenoxy)-2-propanol, commonly known as Amine Triclopyr or Triclopyr Amine, is a synthetic herbicide that has been widely used in agriculture and forestry. It is a member of the pyridine group of herbicides and is highly effective in controlling broadleaf weeds. The purpose of

Mechanism of Action

Amine Triclopyr works by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and stems of the plant and is transported to the growing points. Once inside the plant, it interferes with the plant's hormone balance, causing abnormal growth and eventually death. The herbicide is selective, meaning it only affects broadleaf weeds and does not harm grasses or other plants.
Biochemical and Physiological Effects:
Amine Triclopyr has been shown to have minimal impact on non-target organisms such as insects and mammals. It is rapidly metabolized in plants and soil, and its breakdown products are not toxic. However, studies have shown that the herbicide can be toxic to aquatic organisms, and caution should be taken when using it near water sources.

Advantages and Limitations for Lab Experiments

Amine Triclopyr is a widely used herbicide, and its effectiveness has been well documented. Its selectivity makes it a valuable tool in controlling broadleaf weeds in crops and forestry. However, the herbicide has limitations in lab experiments. Its toxicity to aquatic organisms can make it difficult to use in aquatic studies, and its selectivity can make it challenging to use in studies that require the control of both broadleaf weeds and grasses.

Future Directions

There are several directions for future research on Amine Triclopyr. One area of interest is the development of new formulations that are more effective and environmentally friendly. Another area of research is the investigation of the herbicide's impact on soil microorganisms and its potential to affect soil health. Additionally, there is a need for more studies on the herbicide's impact on non-target organisms such as birds and mammals. Finally, there is a need for more research on the herbicide's potential to leach into groundwater and its impact on drinking water sources.
Conclusion:
Amine Triclopyr is a widely used herbicide that has been shown to be effective in controlling broadleaf weeds in agriculture and forestry. Its selectivity makes it a valuable tool, but its toxicity to aquatic organisms and limitations in lab experiments require caution when using it. Future research should focus on developing more effective and environmentally friendly formulations, investigating its impact on soil health and non-target organisms, and assessing its potential to leach into groundwater.

Scientific Research Applications

Amine Triclopyr has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of broadleaf weeds, including thistles, clovers, and dandelions. The herbicide is commonly used in forestry to control invasive species and improve the growth of desirable trees. It has also been used in agriculture to control weeds in crops such as corn, soybeans, and wheat.

properties

IUPAC Name

1-(dimethylamino)-3-(2,4,6-trichlorophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl3NO2/c1-15(2)5-8(16)6-17-11-9(13)3-7(12)4-10(11)14/h3-4,8,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELWSMOKSKLORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=C(C=C(C=C1Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(dimethylamino)-3-(2,4,6-trichlorophenoxy)-2-propanol
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1-(dimethylamino)-3-(2,4,6-trichlorophenoxy)-2-propanol

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